molecular formula C13H26N2O B1481373 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine CAS No. 2098131-95-2

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine

Cat. No.: B1481373
CAS No.: 2098131-95-2
M. Wt: 226.36 g/mol
InChI Key: CGYXYSFICACJFO-UHFFFAOYSA-N
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Description

2-(4-(Ethoxymethyl)-2-azaspiro[44]nonan-2-yl)ethan-1-amine is a synthetic organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine typically involves multi-step organic reactions. One common method includes the cycloaddition reaction of nitrile imines with arylidenethiohydantoins, which can be generated in situ from hydrazonyl chlorides . The reaction conditions often involve moderate to high temperatures and the use of solvents such as methanol or dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applied.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate biological pathways. Specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor agonism/antagonism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity profiles and binding affinities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-(ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O/c1-2-16-10-12-9-15(8-7-14)11-13(12)5-3-4-6-13/h12H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYXYSFICACJFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC12CCCC2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine
Reactant of Route 2
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine
Reactant of Route 3
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine
Reactant of Route 4
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine
Reactant of Route 5
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine
Reactant of Route 6
2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine

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